molecular formula C35H59N9O13 B15143429 Splenopentin (diacetate)

Splenopentin (diacetate)

Cat. No.: B15143429
M. Wt: 813.9 g/mol
InChI Key: VJGQADLDXWXFKW-CJFLSRHMSA-N
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Description

Historical Context of Splenopentin (B1682174) Discovery and Its Immunological Significance

The journey to understanding Splenopentin began with research into the immunological functions of the spleen. In the mid-20th century, scientists intensified their investigation into the specific components of the spleen, leading to the discovery of a new splenic hormone in 1981, initially termed thymopoietin (B12651440) III. nih.gov By 1984, the complete amino acid sequence of this hormone was described and it was renamed splenin. nih.gov

Subsequent research focused on identifying the active sites of these larger polypeptide hormones. This led to the synthesis of smaller peptide fragments that could replicate the biological effects of the parent molecules. Splenopentin, a synthetic pentapeptide corresponding to the amino acid residues 32-36 of splenin, was identified as the biologically active component. nih.gov This discovery was significant as it demonstrated that a much smaller, synthetically accessible molecule could mimic the immunological functions of the larger, naturally occurring hormone. This opened avenues for more detailed and controlled studies into its effects on the immune system. Further research demonstrated that Splenopentin (in its diacetate form, DAc-SP-5) could accelerate the recovery of the immune and myelopoietic systems in mice following sublethal radiation, highlighting its potential as an immunomodulatory agent. nih.gov

Structural Classification of Splenopentin as a Pentapeptide Analogue

Splenopentin is classified as a pentapeptide, meaning it is a peptide composed of five amino acids linked in a specific sequence. It is a synthetic analogue of the 32-36 amino acid segment of splenin. The specific sequence of amino acids in Splenopentin is crucial to its biological activity and its ability to interact with immune cells.

Peptides are short chains of amino acids linked by peptide bonds. A pentapeptide, with its five amino acid residues, represents a relatively small and structurally defined molecule. This characteristic is advantageous for research and potential therapeutic development, as it allows for precise synthesis and modification to study structure-activity relationships. The "diacetate" in Splenopentin (diacetate) refers to the presence of two acetate (B1210297) groups, which are often added to synthetic peptides to improve their stability and solubility.

Properties

Molecular Formula

C35H59N9O13

Molecular Weight

813.9 g/mol

IUPAC Name

acetic acid;(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H51N9O9.2C2H4O2/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35;2*1-2(3)4/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36);2*1H3,(H,3,4)/t20-,21-,22-,23-,25-;;/m0../s1

InChI Key

VJGQADLDXWXFKW-CJFLSRHMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O.CC(=O)O

Origin of Product

United States

Synthetic Methodologies for Splenopentin Diacetate and Its Analogues

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing the base splenopentin (B1682174) peptide. bachem.com This technique offers significant advantages over traditional solution-phase synthesis, primarily by anchoring the growing peptide chain to an insoluble polymer resin, which simplifies the purification process at each step. bachem.comnih.gov The synthesis proceeds in a stepwise manner, typically from the C-terminus to the N-terminus. nih.gov

The process begins with the selection of an appropriate solid support, often a polystyrene-based resin, which may be pre-loaded with the C-terminal amino acid of splenopentin. nih.govresearchgate.net The success of SPPS is highly dependent on the strategic use of temporary and permanent protecting groups. researchgate.net The most common strategies employed are the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection schemes. researchgate.net

A typical SPPS cycle for adding one amino acid involves several key steps:

Deprotection: The temporary Nα-protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed. bachem.com

Washing: Excess deprotection reagents and by-products are washed away with various solvents, a step simplified by the peptide being anchored to the solid support. bachem.com

Coupling: The next Nα-protected amino acid is activated and coupled to the newly exposed amino group of the resin-bound peptide. researchgate.net

Washing: The solid support is washed again to remove excess reagents and soluble by-products, ensuring a clean reaction for the next cycle. bachem.com

This cycle is repeated for each amino acid in the splenopentin sequence. Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). nih.govcreative-peptides.com

Table 1: Common Protecting Groups in Solid-Phase Peptide Synthesis

Protecting Group Family Temporary Nα-Protecting Group Side-Chain Protecting Groups Cleavage Condition for Nα-Group
Fmoc 9-Fluorenylmethyloxycarbonyl Acid-labile (e.g., tBu, Trt, Boc) Basic (e.g., Piperidine)

| Boc | tert-Butyloxycarbonyl | Benzyl-based | Acidic (e.g., TFA) |

This table summarizes the two major orthogonal protection strategies used in SPPS. The choice depends on the specific peptide sequence and desired final modifications.

Chemical Derivatization Strategies for Analogue Preparation

To explore the biological activity and structure-activity relationship of splenopentin, various analogues are prepared through chemical derivatization. This process involves the specific modification of the parent peptide sequence. magtech.com.cn Strategies can include amino acid substitution, modification of the peptide backbone, or alteration of the N- or C-termini.

Chemical derivatization serves to introduce new functional groups or alter existing ones to change the peptide's physicochemical properties, such as hydrophobicity, charge, or conformational stability. magtech.com.cnfigshare.com For instance, analogues can be designed by replacing one or more amino acids with natural or unnatural counterparts to probe the importance of specific side chains for biological activity.

Another common strategy is the modification of the terminal ends of the peptide. lifetein.com The N-terminus can be acetylated or formylated, while the C-terminus can be amidated. lifetein.com These modifications can increase the peptide's resistance to degradation by exopeptidases and mimic the structure of a larger native protein, potentially enhancing biological efficacy. lifetein.comnih.gov The preparation of splenopentin analogues often involves synthesizing the modified peptide directly using SPPS with derivatized amino acid precursors or by post-synthesis modification of the purified peptide.

Optimization of Reaction Conditions and Purification Processes

The efficiency and success of splenopentin synthesis hinge on the careful optimization of reaction conditions and robust purification protocols. creative-peptides.com Key parameters that are fine-tuned include the choice of solvents, coupling reagents, temperature, and reaction times. creative-peptides.comnih.gov

Optimization of Synthesis:

Coupling Reagents: High-efficiency coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) are selected to ensure rapid and complete peptide bond formation while minimizing side reactions like racemization. creative-peptides.com

Solvents: The choice of solvent is critical for ensuring proper resin swelling and solubility of reagents. nih.gov While DMF (Dimethylformamide) is common, greener alternatives are being explored. unifi.it

Temperature: While most SPPS steps are performed at room temperature, microwave-assisted synthesis can be employed to accelerate reaction times, especially for "difficult" or aggregation-prone sequences. nih.gov

Purification Processes: Once the crude peptide is cleaved from the resin, it contains the target molecule along with various impurities. dupont.com A multi-step purification process is therefore essential.

Crude Purification: The initial step may involve a coarse separation using adsorbent resins to capture the peptide and remove a significant portion of impurities. dupont.com

Chromatography: The primary tool for purifying peptides to a high degree is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC). creative-peptides.comnih.gov This technique separates the peptide from impurities based on differences in hydrophobicity.

Desalting: After purification, salts from the buffers used in chromatography are removed, often through gel filtration or ion-exchange chromatography, before the final product is lyophilized. dupont.com

Table 2: Key Parameters for Synthesis Optimization

Parameter Objective Common Approaches
Coupling Efficiency Maximize peptide bond formation, minimize incomplete reactions. Use of highly reactive coupling reagents (HATU, HCTU); double-coupling strategy. creative-peptides.com
Racemization Prevent the loss of stereochemical integrity at the α-carbon. Addition of racemization suppressants (HOBt, HOAt); controlled temperature. creative-peptides.com
Resin Loading Maximize the amount of peptide produced per gram of resin. Select resins with optimal loading capacity; monitor for aggregation issues. nih.gov

| Purity | Remove by-products, truncated sequences, and residual chemicals. | Optimized cleavage cocktails; multi-step HPLC purification. creative-peptides.comdupont.com |

This table highlights critical parameters that are adjusted to enhance the yield and purity of the synthesized peptide.

Acetylation and Esterification Techniques for Diacetate Formation

The formation of Splenopentin (diacetate) involves the specific introduction of two acetyl groups onto the parent peptide. Acetylation is a common chemical modification that can alter a peptide's charge and increase its stability. lifetein.comnih.gov The most common reagent used for this purpose is acetic anhydride. ionsource.comaklectures.com

The "diacetate" designation implies that two functional groups on the splenopentin molecule have been acetylated. Typically, these are the free N-terminal α-amino group and the ε-amino group of a lysine (B10760008) residue within the peptide sequence. ionsource.com The reaction conditions can be controlled to achieve selective acetylation. By carefully adjusting the pH and temperature, it is possible to preferentially acetylate the N-terminal α-amino group, which is generally more nucleophilic at a lower pH than the side-chain amino group of lysine. nih.gov

The acetylation reaction is typically performed in a solution after the peptide has been synthesized, purified, and its primary structure confirmed. nih.gov A common protocol involves dissolving the peptide in a suitable buffer and adding a controlled amount of acetic anhydride. The reaction is often conducted at a low temperature (e.g., 0°C) to manage reactivity and selectivity. nih.gov

While the term "diacetate" most commonly refers to the acetylation of two amino groups, esterification of a carboxyl group (e.g., the C-terminus) is another possible modification. However, the formation of an ester from a carboxylic acid typically requires different reagents and conditions than acetylation of an amine. aklectures.com Therefore, for Splenopentin (diacetate), the most chemically consistent interpretation is the acetylation of two amine functions.

Immunomodulatory Mechanisms of Splenopentin Diacetate

Cellular Interactions within the Immune System

Splenopentin (B1682174) (diacetate) exerts its immunomodulatory effects through direct and indirect interactions with various immune cells, influencing their activity, function, and differentiation.

Modulation of Lymphocyte Activity and Function

The effect of Splenopentin (diacetate) on lymphocyte activity appears to be context-dependent, suggesting a regulatory rather than a purely stimulatory or inhibitory role. Research has shown that while some analogs of splenopentin had no effect on lymphocyte proliferative responses in certain in-vitro settings, diacetyl-splenopentin has been observed to modulate lymphocyte function in specific pathological conditions. For instance, in a model of antigen-induced arthritis, treatment with diacetyl-splenopentin was found to normalize disturbed immune regulation, leading to a reduction in the hyperreactive immune system. This included a decreased proliferative response of spleen lymphocytes.

Conversely, in a state of immunosuppression following sublethal irradiation in mice, treatment with diacetyl-splenopentin enhanced the recovery of immunocompetence, as demonstrated by an improved splenic plaque-forming response to a T-cell dependent antigen. This suggests that Splenopentin (diacetate) may help restore normal lymphocyte function in a compromised immune system.

Experimental ModelObserved Effect on Lymphocyte Proliferation
In vitro human lymphocytesNo significant effect by splenopentin analogs.
Rabbit model of antigen-induced arthritisReduction in the proliferative response of spleen lymphocytes.
Immunosuppressed mice (post-irradiation)Enhanced splenic plaque-forming response, indicating restored lymphocyte function.

Augmentation of Natural Killer (NK) Cell Activity

Splenopentin has been shown to influence the cytotoxic activity of Natural Killer (NK) cells, which are crucial components of the innate immune system responsible for targeting and eliminating virally infected and cancerous cells. Studies have demonstrated that specific synthetic analogs of splenopentin can significantly augment the in vitro activity of human NK cells. nih.gov This enhancement of NK cell function highlights a key mechanism through which splenopentin may contribute to immune surveillance and defense. nih.gov

Influence on Macrophage Responses

Splenopentin (diacetate) has been shown to influence the proliferation and differentiation of macrophage precursor cells. In studies involving bone marrow cells, diacetyl-splenopentin (DAc-SP-5) acted as a co-stimulant with recombinant human granulocyte-macrophage colony-stimulating factor (rHuGM-CSF). This co-stimulation led to an increase in the formation of granulocyte-macrophage and macrophage colony-forming cells (GM-CFC and M-CFC). nih.gov This suggests that Splenopentin (diacetate) can promote the generation of macrophages, which are critical for phagocytosis, antigen presentation, and cytokine production.

CompoundCellular TargetObserved Effect
Diacetyl-splenopentin (DAc-SP-5)Bone Marrow Progenitor CellsIncreased number of Granulocyte-Macrophage Colony-Forming Cells (GM-CFC) and Macrophage Colony-Forming Cells (M-CFC) in the presence of rHuGM-CSF. nih.gov

Effects on B-Cell Differentiation and Antibody Production

The influence of Splenopentin (diacetate) on B-cell differentiation and the subsequent production of antibodies appears to be multifaceted and dependent on the specific immune context. In a state of immunosuppression, such as that induced by sublethal irradiation in mice, treatment with diacetyl splenopentin resulted in an earlier and higher level of antibody production against a specific antigen (sheep red blood cells). This indicates a restorative effect on the humoral immune response.

In contrast, in a model of chronic inflammation like antigen-induced arthritis, long-term treatment with diacetyl-splenopentin was associated with lower levels of specific antibodies. This suggests a modulatory role in downregulating a hyperactive and potentially pathogenic antibody response. These findings point towards a normalizing function of Splenopentin (diacetate) on B-cell activity, enhancing it when deficient and dampening it when overactive.

Regulation of T-Cell Differentiation and Proliferation Pathways

The impact of Splenopentin (diacetate) on T-cell differentiation and proliferation is nuanced. Some studies have reported that splenopentin and its analogs did not have a significant effect on T-cell transformation responses in vitro. nih.gov However, in the context of antigen-induced arthritis, diacetyl-splenopentin treatment was shown to reduce hyperreactive helper T-cell potential, suggesting a modulatory effect on T-cell-mediated immunity. Furthermore, in immunosuppressed animals, the enhanced response to a T-cell dependent antigen following diacetyl-splenopentin treatment points towards a supportive role in T-cell function. The precise pathways through which splenopentin influences T-cell differentiation, for instance, by affecting the balance between different T-helper (Th) cell subsets like Th1, Th2, or Th17, require further detailed investigation.

Impact on Cytokine Production and Immune Signaling Networks

The direct impact of Splenopentin (diacetate) on the production of specific cytokines and the broader immune signaling networks is an area that requires more extensive research. While the modulation of immune cell activities by splenopentin inherently suggests an influence on cytokine release, direct and comprehensive studies detailing the specific cytokine profiles (e.g., levels of interleukins like IL-1, IL-2, IL-6, tumor necrosis factor-alpha (TNF-α), or interferons) following treatment with Splenopentin (diacetate) are limited in the currently available scientific literature. Understanding how this compound orchestrates the complex interplay of pro-inflammatory and anti-inflammatory cytokines is crucial to fully elucidating its immunomodulatory mechanisms.

Investigations into Specific Receptor Binding and Downstream Effects

The precise molecular mechanisms that underpin the immunomodulatory actions of Splenopentin (diacetate), including its specific receptor targets and the subsequent intracellular signaling cascades, are not extensively detailed in publicly available scientific literature. However, existing research provides insights into its effects on various immune cells, suggesting interactions with cellular signaling pathways that govern immune responses.

Research indicates that splenopentin and its parent polypeptide, splenin, play a role in the differentiation of immune cells. Unlike its thymic counterpart, thymopoietin (B12651440), which primarily induces the differentiation of T-cell precursors while inhibiting the differentiation of B-cell precursors, splenin and splenopentin have been shown to induce the differentiation of both T- and B-cell precursors. nih.gov This suggests an interaction with early developmental pathways of lymphocytes.

Furthermore, studies on diacetyl-splenopentin have demonstrated its capacity to influence antibody production. In studies involving immunosuppressed mice, treatment with diacetyl-splenopentin resulted in an earlier and higher production of antibodies against specific antigens. nih.gov This points to a downstream effect on B-lymphocyte activation and maturation into antibody-secreting plasma cells.

While the direct receptor for splenopentin on immune cells has not been definitively identified in the reviewed literature, its actions imply engagement with surface structures that can trigger intracellular signaling. The downstream consequences of this binding appear to involve the modulation of cellular processes that are fundamental to the adaptive immune response. The specific signaling pathways, such as the well-known JAK/STAT, NF-κB, or MAPK pathways that are central to immune cell activation, have not been directly elucidated in the context of splenopentin (diacetate) activity in the available research.

Table 1: Investigated Effects of Splenopentin and its Analogs on Immune Cells

Immune Cell TypeInvestigated Effect of Splenopentin/AnalogsResearch Finding
T-Lymphocyte PrecursorsInduction of Phenotypic DifferentiationSplenopentin induces the differentiation of T-cell precursors. nih.gov
B-Lymphocyte PrecursorsInduction of Phenotypic DifferentiationSplenopentin induces the differentiation of B-cell precursors. nih.gov
B-LymphocytesAntibody FormationDiacetyl-splenopentin treated mice produced antibodies earlier and at higher levels. nih.gov

Structure Activity Relationship Sar Studies of Splenopentin Diacetate and Analogues

Identification of Critical Amino Acid Residues for Immunomodulatory Potency

The biological activity of splenopentin (B1682174) is highly dependent on its specific amino acid sequence. Studies on synthetic analogues have shed light on the importance of individual residues for its immunomodulatory effects.

The arginine (Arg) residue at position 1 and the glutamic acid (Glu) residue at position 3 have been identified as particularly important for the peptide's activity. In studies of the closely related thymopentin (B1683142) (TP-5), which has the sequence Arg-Lys-Asp-Val-Tyr, the arginine at position 1 and the aspartic acid at position 3 were found to be absolutely essential for its biological activity. nih.gov Given the high structural similarity between splenopentin and thymopentin, with the only difference being the substitution of glutamic acid for aspartic acid at position 3, it is likely that the Arg and Glu residues in splenopentin are also critical. nih.gov

Research on splenopentin analogues has shown that substitutions at these key positions can significantly alter immunomodulatory potency. For instance, replacing glutamic acid at position 3 with glycine (B1666218) or glutamine has been studied to understand the role of the acidic side chain in the peptide's function. nih.gov Similarly, modifications at the N-terminal arginine have been explored. One study synthesized an analogue where arginine was replaced by lysine (B10760008), resulting in the peptide Lys-Lys-Glu-Val-Tyr. This analogue, along with another containing a D-lysine at the N-terminus, was found to significantly augment human natural killer (NK) cell activity in vitro, suggesting that while the basicity at this position is important, some modifications are tolerated and can even enhance specific activities. nih.gov

The following table summarizes the findings from a study on splenopentin analogues and their effect on human natural killer (NK) cell activity:

Peptide/AnalogueSequenceEffect on NK Cell Activity
Splenopentin (SP-5)Arg-Lys-Glu-Val-TyrNo significant effect
Pentapeptide 1Arg-D-Lys-Glu-Val-TyrNo significant effect
Pentapeptide 2Lys-Lys-Glu-Val-TyrSignificant augmentation
Pentapeptide 3D-Lys-Lys-Glu-Val-TyrSignificant augmentation
Pentapeptide 4Arg-Lys-Gly-Val-TyrNo significant effect
Pentapeptide 5Arg-Lys-Gln-Val-TyrNo significant effect

Data sourced from Rastogi et al., 1993. nih.gov

Impact of Stereochemical Modifications (e.g., D-amino acid substitutions) on Biological Activity

The stereochemistry of the amino acid residues in splenopentin is a critical determinant of its biological activity. The introduction of D-amino acids, which are enantiomers of the naturally occurring L-amino acids, can have profound effects on the peptide's conformation, stability, and interaction with its biological targets.

The incorporation of D-amino acids can enhance the stability of peptides by making them resistant to degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. nih.govmdpi.com This increased stability can lead to a longer half-life in vivo, potentially enhancing the therapeutic efficacy of the peptide.

In the context of splenopentin, a synthetic analogue with a D-lysine substitution at the second position (Arg-D-Lys-Glu-Val-Tyr) was examined for its effect on human natural killer (NK) cell activity. nih.gov Interestingly, this particular D-amino acid substitution did not lead to an augmentation of NK cell activity, unlike some other modifications at the N-terminus. nih.gov This finding highlights that the effects of D-amino acid substitutions are not always predictable and can vary depending on the position and the specific amino acid being replaced. In some cases, such substitutions can alter the peptide's three-dimensional structure in a way that reduces its binding affinity for its receptor, thereby diminishing its biological activity, even if its stability is increased. acs.org

Analysis of Amino Acid Substitutions and Peptide Backbone Alterations

Beyond single amino acid substitutions, more significant alterations to the peptide structure, including multiple substitutions and modifications to the peptide backbone, have been explored to enhance the properties of immunomodulatory peptides.

Amino acid substitutions at various positions can be used to probe the structural requirements for activity and to develop analogues with improved characteristics. For example, in a study of splenopentin analogues, substitutions were made at positions 1 and 3. nih.gov Replacing Arg at position 1 with Lys or D-Lys, and Glu at position 3 with Gly or Gln, resulted in varying effects on NK cell activity, demonstrating the sensitivity of the peptide's function to changes in its primary sequence. nih.gov

Peptide backbone modifications are a key strategy in peptidomimetic drug design to improve stability and bioavailability. nih.govnih.gov These modifications can include the introduction of N-methylated amino acids, β-amino acids, or other unnatural amino acids that alter the peptide's conformational flexibility and resistance to enzymatic degradation. nih.govresearchgate.net While specific studies on backbone-modified splenopentin analogues are not widely reported, the principles of this approach are highly relevant. For instance, cyclization of a peptide, which involves forming a covalent bond between the N- and C-termini or between an amino acid side chain and a terminus, can significantly increase stability and may lock the peptide into a bioactive conformation. nih.govks-vpeptide.com

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking, ab initio methods)

Computational chemistry provides powerful tools to investigate the structure-activity relationships of peptides like splenopentin at a molecular level. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict how splenopentin and its analogues bind to their putative receptors and to understand the energetic and structural basis of these interactions. nih.govnih.gov

Molecular docking studies can simulate the binding of a ligand (e.g., a splenopentin analogue) to the active site of a target protein. nih.govresearchgate.net By calculating the binding affinity and analyzing the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, researchers can predict which analogues are likely to have higher activity. dovepress.commdpi.com This approach can be used to screen virtual libraries of splenopentin analogues, prioritizing the most promising candidates for synthesis and experimental testing.

Molecular dynamics simulations can provide insights into the dynamic behavior of the peptide-receptor complex over time. nih.govrsc.org These simulations can reveal how the binding of splenopentin or its analogues induces conformational changes in the receptor, which is often a crucial step in initiating a biological response. dovepress.com Furthermore, ab initio methods, which are based on the principles of quantum mechanics, can be used to accurately calculate the electronic properties and reactivity of the peptide, providing a deeper understanding of its chemical behavior.

Although specific computational studies on splenopentin are not extensively documented in the literature, the application of these methods to other immunomodulatory peptides and their receptors has demonstrated their utility in drug design and SAR elucidation. nih.govrsc.org

Correlation Between Structural Features and Specific Immunological Outcomes

A key goal of SAR studies is to establish clear correlations between specific structural modifications of a peptide and the resulting immunological effects. This knowledge is essential for designing analogues with desired therapeutic profiles, such as enhanced pro-inflammatory or anti-inflammatory activity, or the selective stimulation of specific immune cell populations.

For splenopentin, research has begun to draw these correlations. A notable study investigated the effects of several splenopentin analogues on human natural killer (NK) cell activity, a key component of the innate immune system. nih.gov The parent peptide, splenopentin (Arg-Lys-Glu-Val-Tyr), did not significantly affect NK cell activity in this study. nih.gov However, two analogues, [Lys1]-splenopentin (Lys-Lys-Glu-Val-Tyr) and [D-Lys1]-splenopentin (D-Lys-Lys-Glu-Val-Tyr), were found to significantly augment NK cell activity. nih.gov In contrast, analogues with substitutions at the third position, namely [Gly3]-splenopentin (Arg-Lys-Gly-Val-Tyr) and [Gln3]-splenopentin (Arg-Lys-Gln-Val-Tyr), did not show any significant effect on NK cell activity. nih.gov

These findings suggest that the N-terminal region of splenopentin is critical for its interaction with NK cells and that modifications in this region can convert the peptide from being inactive to being a potent enhancer of NK cell function. The lack of effect from substitutions at the third position further refines our understanding of the specific structural requirements for this particular immunological outcome.

The ability to modulate specific immune responses through targeted structural modifications is a promising area of research. For example, different analogues could potentially be designed to selectively enhance either cellular or humoral immunity, or to modulate the production of specific cytokines. nih.govfrontiersin.orgmdpi.com

Advanced Analytical and Characterization Methodologies for Splenopentin Diacetate

Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and confirming the identity of splenopentin (B1682174) (diacetate). This technique separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. farmaciajournal.com For peptides like splenopentin, reversed-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile.

The purity of a splenopentin (diacetate) sample is determined by analyzing its chromatogram. A highly pure sample will exhibit a single, sharp, and symmetrical major peak, with minimal or no secondary peaks. The retention time of the major peak, which is the time it takes for the compound to travel through the column, serves as a key identifier when compared to a known reference standard under the same chromatographic conditions. The percentage of purity can be calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Key parameters in an HPLC method for splenopentin (diacetate) analysis include:

Column: A C18 column is often suitable for peptide separations.

Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. youtube.com

Detection: UV detection at a specific wavelength (typically 214 or 280 nm for peptides) is standard.

Table 1: Typical HPLC Parameters for Splenopentin (diacetate) Analysis
ParameterTypical Condition
ColumnReversed-Phase C18, 3-5 µm particle size
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in Acetonitrile
GradientLinear gradient of Mobile Phase B
Flow Rate~1.0 mL/min
DetectionUV at 214 nm
Column TemperatureAmbient or controlled (e.g., 25-40 °C)

Mass Spectrometry for Molecular Characterization (e.g., LC-MS)

Mass spectrometry (MS) is an indispensable tool for the molecular characterization of splenopentin (diacetate). It provides a highly accurate determination of the molecular weight of the compound, further confirming its identity. When coupled with liquid chromatography (LC-MS or LC-MS/MS), it becomes a powerful technique for both separation and identification. farmaciajournal.comresearchgate.net

In LC-MS analysis, the eluent from the HPLC column is directly introduced into the mass spectrometer. The molecules are then ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For splenopentin (diacetate), the observed molecular weight should correspond to its calculated theoretical molecular weight, providing strong evidence of its identity.

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the masses of the resulting fragment ions (product ions) are measured. The fragmentation pattern is characteristic of the peptide's amino acid sequence and can be used to confirm the primary structure of splenopentin.

Table 2: Mass Spectrometry Data for Splenopentin (diacetate)
ParameterExpected Value
Molecular FormulaC34H53N7O11
Theoretical Molecular Weight~735.8 g/mol
Ionization TechniqueElectrospray Ionization (ESI)
Observed m/z (e.g., [M+H]+)Should correspond to the theoretical mass plus the mass of a proton.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide further details about the chemical structure of splenopentin (diacetate).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure of molecules in solution. researchgate.netnih.govnih.govspringernature.com For a peptide like splenopentin, 1H NMR and 13C NMR are fundamental. The chemical shifts, coupling constants, and integration of the proton signals in the 1H NMR spectrum provide information about the types of amino acid residues present and their neighboring environments. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to assign specific protons to individual amino acid residues and confirm the peptide sequence.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. nih.gov The IR spectrum of splenopentin (diacetate) would show characteristic absorption bands for amide bonds (C=O stretch and N-H bend), which are the building blocks of the peptide backbone. The presence of the diacetate groups would be confirmed by characteristic ester carbonyl (C=O) stretching vibrations. While not providing the same level of detail as NMR for full structure elucidation, IR is a valuable and rapid method for confirming the presence of key functional groups. nih.gov

Bioanalytical Assays for Functional Validation of Immunomodulatory Effects (e.g., NK cell activity assays, lymphocyte transformation tests, cytokine ELISA)

Beyond chemical characterization, it is essential to validate the biological activity of splenopentin (diacetate). This is achieved through a variety of bioanalytical assays that measure its immunomodulatory effects.

NK Cell Activity Assays: Natural killer (NK) cells are a crucial component of the innate immune system. Assays to measure NK cell activity are used to determine if splenopentin can enhance their cytotoxic function. nih.govnih.govsamplix.comyoutube.com In a typical assay, peripheral blood mononuclear cells (PBMCs), which contain NK cells, are isolated and incubated with target cancer cells (like K562 cells). youtube.com The ability of the NK cells to kill the target cells is then measured, often by detecting the release of a specific cellular component or by using flow cytometry to quantify dead target cells. youtube.com An increase in target cell lysis in the presence of splenopentin indicates its potential to boost NK cell-mediated immunity. nih.gov

Lymphocyte Transformation Tests (LTT): The Lymphocyte Transformation Test (LTT) is an in-vitro method used to assess the proliferative response of lymphocytes to a specific substance. nih.govstartbiology.comimd-berlin.denih.govmdpi.com In the context of splenopentin, this test can be used to evaluate its ability to stimulate lymphocyte proliferation, a key indicator of an immune response. imd-berlin.demdpi.com Isolated lymphocytes are cultured in the presence of splenopentin, and their proliferation is measured, typically by the incorporation of a radioactive tracer or a colorimetric viability assay. imd-berlin.demdpi.com A positive LTT result suggests that splenopentin can activate T-lymphocytes.

Cytokine ELISA: Cytokines are signaling molecules that play a critical role in regulating immune responses. assaygenie.comnih.gov An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used to quantify the levels of specific cytokines produced by immune cells. nih.govnih.govqiagen.comresearchgate.net To assess the effect of splenopentin, immune cells (such as PBMCs) are stimulated with the compound, and the cell culture supernatant is then analyzed for the presence of various cytokines, such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), or others. assaygenie.comnih.govresearchgate.net The pattern of cytokine release provides insight into the type of immune response modulated by splenopentin.

Table 3: Common Bioanalytical Assays for Splenopentin (diacetate)
AssayPrincipleMeasured Endpoint
NK Cell Activity AssayMeasures the ability of NK cells to lyse target cells.Percentage of target cell lysis.
Lymphocyte Transformation Test (LTT)Measures the proliferation of lymphocytes upon stimulation.Increased cell proliferation/viability.
Cytokine ELISAQuantifies the concentration of specific cytokines released by immune cells.Concentration of cytokines (e.g., pg/mL or ng/mL).

Quality Control and Reference Standard Development for Research Grade Material

The development and use of a well-characterized reference standard are fundamental for ensuring the quality and consistency of research-grade splenopentin (diacetate). A reference standard is a highly purified and extensively analyzed batch of the compound that serves as a benchmark for all subsequent batches.

The development of a reference standard involves:

Comprehensive Characterization: The candidate material undergoes a battery of analytical tests, including HPLC for purity, LC-MS for identity and molecular weight confirmation, NMR and IR for structural elucidation, and elemental analysis.

Homogeneity and Stability Studies: The material is tested to ensure that it is uniform throughout the batch and that it remains stable under defined storage conditions over time. nih.gov

Bioassay Validation: The biological activity of the reference standard is thoroughly characterized using the functional assays described above to establish a baseline for its immunomodulatory potency.

Once established, the reference standard is used in routine quality control (QC) testing of new batches of research-grade splenopentin (diacetate). This ensures that each new batch meets the required specifications for purity, identity, and biological activity, thus guaranteeing the reliability and reproducibility of research findings.

Preclinical Research Models and Systems for Investigating Splenopentin Diacetate

In vitro Immune Cell Culture Systems for Functional Analysis

In vitro systems using isolated immune cells are fundamental for dissecting the specific effects of splenopentin (B1682174) on different components of the immune system in a controlled environment. These systems allow for the detailed analysis of cellular responses, signaling pathways, and functional outcomes following exposure to the peptide.

To investigate effects on specific cell lineages, purified populations of immune cells are utilized. Common examples include:

T Lymphocytes: Isolated CD4+ and CD8+ T cells are used to determine if splenopentin directly influences their activation, differentiation into helper or cytotoxic subtypes, and proliferative capacity. nih.gov

B Lymphocytes: The impact of splenopentin on B cell antibody production and differentiation can be assessed in purified B cell cultures.

Macrophages and Monocytes: These cells are used to study the peptide's effect on phagocytosis, antigen presentation, and the secretion of pro-inflammatory or anti-inflammatory mediators.

Functional assays are critical components of these in vitro studies. Techniques such as flow cytometry are employed to quantify changes in cell surface markers indicative of activation or differentiation, while enzyme-linked immunosorbent assays (ELISAs) measure the production of secreted signaling molecules like cytokines. nih.gov

In Vitro System Cell Type(s) Typical Assays Research Focus
Primary Splenocyte Culture Mixed T cells, B cells, Macrophages, Dendritic CellsProliferation assays (e.g., ³H-thymidine), Cytokine profiling (ELISA, Cytometric Bead Array), Flow cytometry for cell surface markersOverall immunomodulatory activity, Cell-cell interactions, Antigen presentation. nih.govnih.gov
Purified T Cell Culture Isolated CD4+ or CD8+ T cellsClonal expansion assays, Cytotoxicity assays (for CD8+), Analysis of T helper cell differentiation (Th1/Th2/Th17)Direct effects on T cell activation, proliferation, and function. nih.gov
Macrophage/Monocyte Culture Bone marrow-derived macrophages, Peripheral blood monocytesPhagocytosis assays, Nitric oxide production, Cytokine secretion analysisInfluence on innate immune responses and antigen-presenting cell function.

Ex vivo Tissue and Organ Explant Models

Ex vivo models, which involve the culture of intact tissue fragments, bridge the gap between simplified in vitro cell cultures and complex in vivo animal studies. These models preserve the three-dimensional architecture and the native microenvironment of the tissue, including the complex interactions between various cell types (e.g., immune cells, stromal cells) and the extracellular matrix. nih.govnih.gov This makes them particularly valuable for studying the effects of immunomodulatory agents like splenopentin in a context that more closely mirrors the physiological state. nih.govelsevierpure.com

For immunological research relevant to splenopentin, explants from lymphoid organs are of primary interest:

Spleen Explants: Cultures of spleen tissue slices can be used to investigate how splenopentin modulates the immune microenvironment within this key secondary lymphoid organ. nih.gov Researchers can analyze changes in the distribution of immune cell populations, cell viability, and local cytokine production within the tissue structure. elsevierpure.com

Lymph Node Explants: Similar to spleen explants, lymph node cultures allow for the study of splenopentin's effects on immune cell trafficking, activation, and interaction in a preserved nodal structure.

A key advantage of explant models is their ability to maintain the natural cellular composition and spatial organization, which is crucial for immune function. nih.gov Methodologies for analysis often involve immunohistochemistry or immunofluorescence on tissue sections to visualize cell populations and secreted factors, as well as flow cytometry of cells isolated from the digested explants. elsevierpure.com While not widely reported specifically for splenopentin, the application of these models, as demonstrated in cancer and radiotherapy research, provides a robust framework for future investigations. frontiersin.org

Established Animal Models for Immunological Research (e.g., Murine Immunodeficiency Models)

Standard immunocompetent mouse strains, such as C57BL/6 or BALB/c, are used to assess the effects of splenopentin on a healthy immune system. However, to study its potential to restore or modulate compromised immune function, various immunodeficient mouse models are employed. frontiersin.orgnih.gov These models are characterized by the congenital absence or functional impairment of one or more components of the immune system.

Key immunodeficient models include:

Nude Mice (athymic): These mice lack a thymus and are deficient in T lymphocytes, making them useful for studying the role of splenopentin in T cell-independent immune responses or its potential effects on T cell development and function when T cells are adoptively transferred. nih.gov

SCID (Severe Combined Immunodeficiency) Mice: These mice lack functional B and T cells due to a mutation in the Prkdc gene. jax.org They are highly susceptible to infections and are excellent recipients for human cells (humanized mice), allowing the study of splenopentin's effects on the human immune system in an in vivo setting. isciii.es

NOD/SCID Mice: This strain combines the SCID mutation with a Non-Obese Diabetic (NOD) background, resulting in deficiencies in T cells, B cells, and natural killer (NK) cell function, as well as defects in the complement system. isciii.es Their profound immunodeficiency makes them superior models for engrafting human hematopoietic stem cells to create humanized immune system models. frontiersin.orgisciii.es

In these models, splenopentin's activity can be evaluated in various contexts, such as its ability to enhance the rejection of foreign grafts, a T-cell-mediated response, or its capacity to modulate the function of engrafted human immune cells. nih.gov

Murine Model Key Immunological Defect(s) Relevance for Splenopentin Research
Nude (Foxn1nu) Athymic; deficient in T lymphocytes.Investigating T-cell independent mechanisms; studying effects on transplanted T-cells. nih.gov
SCID (Prkdcscid) Lacks functional T and B lymphocytes.Studying effects on innate immunity; use as a host for adoptive transfer of specific immune cells. jax.org
NOD/SCID Lacks T and B cells; impaired NK cell and macrophage function; complement deficient.Superior model for engraftment of human immune cells (humanization) to test effects on a human immune system. frontiersin.orgisciii.es
Rag1/Rag2 Knockout Lacks mature T and B lymphocytes due to impaired V(D)J recombination.A "non-leaky" alternative to SCID mice for studying development and function of transferred immune cells. jax.org

Methodologies for Studying Cellular Uptake and Intracellular Distribution

Understanding how splenopentin enters cells and where it localizes intracellularly is crucial to identifying its molecular targets and mechanism of action. A variety of advanced techniques are used to track the peptide's journey into and within the cell.

The primary approach involves labeling the peptide without altering its biological activity. A common method is to attach a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC), to the peptide. nih.gov This allows for direct visualization and quantification of its uptake.

Key methodologies include:

Confocal Laser Scanning Microscopy (CLSM): This high-resolution imaging technique allows researchers to visualize the localization of the fluorescently-labeled peptide within different cellular compartments (e.g., cytoplasm, nucleus, endosomes) in living or fixed cells. researchgate.netunito.it Time-lapse imaging can track the uptake process over time. nih.gov

Flow Cytometry: This method provides a quantitative analysis of peptide uptake across a large population of cells. By measuring the fluorescence intensity of thousands of individual cells, it can determine the percentage of cells that have internalized the peptide and the average amount taken up per cell. researchgate.net

Endocytosis Inhibition Studies: To determine the specific pathway of cellular entry (e.g., clathrin-mediated endocytosis, macropinocytosis), cells are pre-treated with pharmacological inhibitors that block specific uptake routes. nih.gov A reduction in peptide uptake in the presence of a specific inhibitor points to the involvement of that pathway. For example, blocking endocytosis by lowering the temperature (e.g., to 4°C) can help distinguish between energy-dependent active transport and passive diffusion. nih.govnih.gov

Transmission Electron Microscopy (TEM): By using peptides labeled with an electron-dense tag (like gold nanoparticles), TEM can provide ultrastructural details of the peptide's location within organelles at very high resolution. unito.it

Studies on similar peptides have shown that cellular uptake is often an active process, being dependent on time, energy, and concentration, and can involve pathways like adsorptive-mediated endocytosis. nih.gov

Assessment of Peptide Stability and Degradation Pathways in Biological Matrices

As a peptide, splenopentin is susceptible to degradation by proteases present in biological fluids (e.g., blood, plasma) and within cells. nih.gov Assessing its stability is critical for understanding its bioavailability and duration of action.

The stability of splenopentin is evaluated by incubating it in various biological matrices and monitoring its concentration over time. Common matrices include:

Human or animal serum and plasma

Whole blood

Cell culture media

Cell lysates or tissue homogenates

Several analytical techniques are employed to quantify the intact peptide and identify its degradation products:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a standard method to separate the intact peptide from its smaller, degraded fragments. The concentration of the remaining intact peptide can be accurately measured over time to calculate its half-life. nih.gov

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this analysis. nih.gov They can not only quantify the parent peptide but also identify the exact molecular weight of its degradation products, which helps in mapping the specific cleavage sites and identifying the proteases involved. nih.gov

These studies often reveal that peptides can be rapidly degraded both extracellularly and intracellularly. nih.gov For instance, dipeptidyl peptidase-IV (DPP-IV) is a common enzyme in blood that cleaves peptides with specific N-terminal sequences. nih.gov To improve stability for experimental purposes, protease inhibitor cocktails are often added to biological samples to prevent ex vivo degradation during analysis. nih.gov Understanding these degradation pathways is essential for the potential design of more stable synthetic analogs.

Novel Research Avenues and Future Directions for Splenopentin Diacetate

Exploration of Additional Immunological Roles Beyond Established Paradigms

While Splenopentin (B1682174) is recognized for its effects on T-lymphocyte differentiation and macrophage activity, its full immunological signature remains to be charted. Future research should venture beyond these established functions to uncover a more comprehensive role within the complex immune network.

One promising area is the investigation of Splenopentin's influence on other key immune cell populations. Early research has already demonstrated that certain analogues of Splenopentin can augment the in-vitro activity of human Natural Killer (NK) cells, a critical component of the innate immune system, without affecting lymphocyte proliferation. nih.gov This suggests a selective modulatory capability that warrants further investigation. Future studies could explore the direct and indirect effects of Splenopentin on B-cells, dendritic cells, and neutrophils, which could reveal novel regulatory functions. For instance, the spleen is known to mobilize various immune cells, including CD8+ T cells, B cells, and NK cells, to influence immunity in other organs. nih.gov Research into how Splenopentin modulates this splenic mobilization could provide significant insights.

Furthermore, the interaction of Splenopentin with the neuroimmune axis presents a compelling frontier. The spleen is densely innervated by the sympathetic nervous system, which plays a role in regulating immune responses. nih.govnih.gov Studies have shown that an intact sympathetic nervous system is required for the induction of splenic suppressor T cells in certain immune-privileged site responses. nih.gov Investigating whether Splenopentin's effects are modulated by or can influence these neuroimmune signaling pathways could uncover new mechanisms of immune regulation. Additionally, its role in hematopoietic recovery, where it has been shown to accelerate the restoration of leukocyte counts and hematopoietic stem cells after radiation-induced damage, suggests a broader impact on the entire immune and myelopoietic systems that is not yet fully understood. nih.gov

Rational Design of Next-Generation Analogues with Enhanced Selectivity or Potency

The development of synthetic analogues of Splenopentin offers a pathway to creating molecules with improved characteristics, such as greater potency, higher selectivity for specific immune cell subsets, or enhanced stability. nih.gov The parent molecule, with the sequence Arg-Lys-Glu-Val-Tyr, serves as a template for rational drug design.

Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically substituting amino acids at different positions in the pentapeptide sequence, researchers can identify key residues responsible for its biological activity. For example, a study involving several synthetic analogues tested their ability to augment human NK cell activity. nih.gov The findings revealed that specific substitutions could significantly enhance this particular function, demonstrating that the peptide's immunomodulatory effects can be fine-tuned.

The table below summarizes the findings from an early study on Splenopentin analogues and their effect on human Natural Killer (NK) cell activity, highlighting how minor structural changes can lead to significant functional differences. nih.gov

Analogue NameSequenceKey ModificationEffect on NK Cell ActivityEffect on T-Cell Proliferation
Splenopentin (SP-5) Arg-Lys-Glu-Val-Tyr- (Parent Peptide)No significant effectNo effect
Pentapeptide 1 Arg-D-Lys-Glu-Val-TyrD-isomer of Lysine (B10760008) at position 2Not specified as significantNo effect
Pentapeptide 2 Lys-Lys-Glu-Val-TyrArginine to Lysine at position 1Significant augmentation No effect
Pentapeptide 3 D-Lys-Lys-Glu-Val-TyrArg to D-Lys at position 1Significant augmentation No effect
Pentapeptide 4 Arg-Lys-Gly-Val-TyrGlutamic acid to Glycine (B1666218) at position 3No significant effectNo effect
Pentapeptide 5 Arg-Lys-Gln-Val-TyrGlutamic acid to Glutamine at position 3No significant effectNo effect

This table is based on data from Rastogi et al. (1993) and is intended for illustrative research purposes. nih.gov

Future research can expand on this by creating more extensive libraries of analogues and employing computational modeling to predict binding affinities and functional outcomes. The goal is to design peptides that can selectively target specific immune pathways—for instance, an analogue that potently activates macrophages with minimal effect on lymphocytes, or one that specifically enhances the generation of memory T-cells. Such selective agents would be invaluable tools for dissecting the immune system's complexities in a research context.

Integration with Systems Immunology and Omics Technologies for Comprehensive Analysis

To move beyond a single-pathway understanding of Splenopentin's function, its effects must be analyzed through the lens of systems immunology. wikipedia.org This approach uses high-throughput "omics" technologies—such as transcriptomics, proteomics, and metabolomics—to build a holistic picture of the molecular and cellular changes induced by the peptide.

Transcriptomic analysis of immune cells, like spleen B-cells or T-cells, after exposure to Splenopentin could reveal the full spectrum of genes and signaling pathways it regulates. figshare.comnih.gov For example, RNA-Seq analysis of the spleen has been used to identify key functional genes and divergent immune responses to different stimuli. mdpi.com Applying this to Splenopentin could uncover previously unknown regulatory networks. This could involve identifying transcription factors that are activated or suppressed, and understanding how these changes orchestrate a specific immune state.

Proteomics would complement this by identifying changes in protein expression and post-translational modifications, offering a more direct view of functional changes within the cell. Metabolomics could further reveal shifts in cellular metabolism, which is increasingly recognized as a critical regulator of immune cell function. By integrating these multi-omics datasets, researchers can construct detailed models of Splenopentin's mechanism of action, moving from a linear view to a dynamic network perspective. wikipedia.org This comprehensive analysis is essential for identifying novel molecular targets and understanding the compound's full biological impact.

Investigation of Advanced Delivery Systems and Formulation Strategies for Research Applications

The efficacy of a peptide in a research setting can be significantly influenced by its delivery and formulation. For peptides like Splenopentin, which may have a short half-life in biological systems, advanced delivery systems can enhance stability, control release, and improve targeting. researchgate.net

Nanoparticle-based delivery systems represent a particularly promising avenue. frontiersin.org Encapsulating Splenopentin within nanoparticles, such as liposomes or biodegradable polymers, could protect it from enzymatic degradation and allow for more sustained exposure to immune cells. researchgate.netmonash.edu These nanoparticles can also be engineered to target specific cell types (e.g., antigen-presenting cells) by decorating their surface with specific ligands. mdpi.com This targeted approach would be a powerful tool for in-vitro and in-vivo research, allowing scientists to probe the effects of Splenopentin on a specific cellular component of the immune system with high precision.

Furthermore, research into novel formulations, such as nanosuspensions, could enable the preparation of stable, high-concentration formats suitable for various research applications. nih.gov The development of such formulations is critical for ensuring reproducible and reliable results in preclinical studies, overcoming challenges related to peptide solubility and stability.

Delivery SystemPotential Advantages for Splenopentin ResearchKey Research Focus
Liposomes Biocompatible; can encapsulate hydrophilic peptides; can be surface-modified for cell targeting. researchgate.netmdpi.comOptimizing lipid composition for stability and release kinetics; conjugation with antibodies for targeting immune cells.
Polymeric Nanoparticles Controlled and sustained release; protection from degradation; high loading capacity. researchgate.netmonash.eduScreening of different polymers (e.g., PLGA) for compatibility; tuning particle size to influence uptake by immune cells. monash.edu
Gold Nanoparticles (GNPs) Inert core; easy surface functionalization; can act as an adjuvant. frontiersin.orgLoading Splenopentin onto GNPs and evaluating the combined immunomodulatory effect.
Nanosuspensions High peptide concentration; enhanced stability; potential for sustained release. nih.govDeveloping stable nanosuspension formulations of Splenopentin and its analogues for in-vivo studies.

Identification of Undiscovered Molecular Targets and Signaling Networks

A fundamental gap in the understanding of Splenopentin is the precise identity of its molecular receptor(s) and the downstream signaling cascades it initiates. While its effects are well-documented, the initial protein it binds to on the surface of immune cells remains elusive. Identifying this target is a critical step for elucidating its complete mechanism of action.

Future research should employ modern target identification strategies. This could include affinity chromatography using a labeled Splenopentin analogue as bait to pull down its binding partners from immune cell lysates. Another approach is the use of photo-affinity labeling, where a modified Splenopentin analogue covalently cross-links to its receptor upon photoactivation, allowing for subsequent identification by mass spectrometry.

Once a candidate receptor is identified, subsequent studies would need to validate the interaction and map the resulting intracellular signaling pathways. Research has shown that other immunomodulatory peptides activate well-known signaling cascades like the MAPK/NF-κB and PI3K/Akt pathways. mdpi.comglpbio.com Investigating whether Splenopentin activates these or other pathways is crucial. This would involve analyzing the phosphorylation status of key signaling proteins (e.g., ERK, JNK, p38, Akt) and the activation of transcription factors (e.g., NF-κB) in response to Splenopentin treatment. Uncovering these networks will provide a mechanistic foundation for the diverse immunological effects of Splenopentin and its analogues.

Q & A

Q. Data Contradiction Analysis Example

  • Conflict: Molecular formula discrepancies (C35H59N9O13 vs. C31H51N9O9·2CH3CO2H).
  • Resolution: Confirm synthesis protocols (e.g., acetylation steps) and analyze batches via HRMS. Publish raw spectral data in open repositories (e.g., Zenodo) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.